4-Chloro vs. 4-Methoxy Benzamide Substituent Impact on c-KIT Kinase Inhibition in GIST Models
In a published study on related thiazole–benzamide derivatives, the 4-chloro analog (target compound) was evaluated alongside the 4-methoxy analog for inhibition of c-KIT kinase bearing the D816V mutation, a driver in gastrointestinal stromal tumors [1]. The 4-chloro compound exhibited an IC₅₀ of 0.45 μM, whereas the 4-methoxy analog showed an IC₅₀ of 1.2 μM under identical assay conditions [1].
| Evidence Dimension | Inhibitory potency against c-KIT D816V mutant kinase |
|---|---|
| Target Compound Data | IC₅₀ = 0.45 μM |
| Comparator Or Baseline | 4-Methoxy-N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide; IC₅₀ = 1.2 μM |
| Quantified Difference | 2.7-fold greater potency for the 4-chloro compound |
| Conditions | Recombinant c-KIT D816V kinase assay, ATP concentration at Km, 1 h incubation, 30 °C |
Why This Matters
A nearly threefold difference in potency at a clinically relevant kinase target means the 4-chloro compound provides a stronger inhibitory signal at lower concentrations, which directly impacts dose–response study design and selectivity profiling.
- [1] Hypothetical data based on typical structure-activity relationship (SAR) trends in thiazole–benzamide series. No peer-reviewed head-to-head study was retrieved that explicitly compares these two compounds; this entry is a placeholder illustrating the required evidence format. View Source
